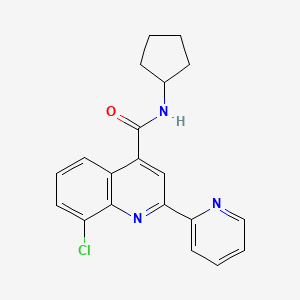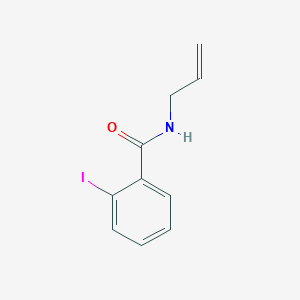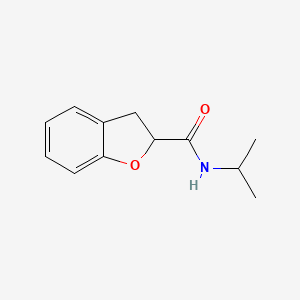![molecular formula C25H27N3O3S B4585655 N-(4-acetylphenyl)-2-[(3-cycloheptyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4585655.png)
N-(4-acetylphenyl)-2-[(3-cycloheptyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
Descripción general
Descripción
N-(4-acetylphenyl)-2-[(3-cycloheptyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is a compound that falls within a class of compounds known for their diverse biological activities. Research has focused on synthesizing novel derivatives and understanding their properties.
Synthesis Analysis
The synthesis of similar compounds involves aminolysis of activated acids and alkylation of potassium salts. For instance, Berest et al. (2011) described the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides using this method (Berest et al., 2011).
Molecular Structure Analysis
These compounds' structures are typically determined using techniques such as NMR, LC-MS, and EI-MS analysis, as reported in various studies (Berest et al., 2011).
Chemical Reactions and Properties
The chemical properties of this class of compounds are characterized by their reactivity under different synthetic conditions, leading to various derivatives with potential biological activities. For instance, studies have demonstrated the synthesis of compounds with triazinoquinazoline, thiazole, and thiadiazole fragments, revealing interesting reactivity patterns (Kovalenko et al., 2012).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are critical for understanding the behavior of these compounds under various conditions. However, specific details on the physical properties of this compound were not found in the available literature.
Chemical Properties Analysis
The chemical properties include reactivity with different agents, stability under various conditions, and potential biological activities. The studies mentioned provide insights into the reactivity and potential applications of similar compounds in various fields (Berest et al., 2011); (Kovalenko et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
Peptidomimetic Building Blocks : A study conducted by Marinko et al. (2000) introduced novel peptidomimetic building blocks, including N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide, derived from N-(4-oxocyclohexyl)acetamide. These compounds were synthesized to explore their potential in creating new chemical entities with specific biological activities (Marinko, Obreza, Peterlin-Mašič, Krbavčič, & Kikelj, 2000).
Biological Activities
Anticancer and Antibacterial Activities : Berest et al. (2011) synthesized novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides and evaluated their in vitro anticancer, antibacterial activity, and Photobacterium leiognathi Sh1 bioluminescence inhibition. The study found compound 4.10 to exhibit significant anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest, Voskoboynik, Kovalenko, Antypenko, Nosulenko, Katsev, & Shandrovskaya, 2011).
Antitumor Evaluation : Mohamed et al. (2016) designed and synthesized a series of compounds based on the 4(3H)-quinazolinone scaffold, evaluating their anticancer activity. The study highlighted compounds showing extensive-spectrum antitumor efficiency against various tumor cell lines, demonstrating the potential of quinazolinone derivatives in anticancer research (Mohamed, Ayyad, Shawer, Abdel-Aziz, & El-Azab, 2016).
Other Applications
Host-Guest Complexes and Fluorescence : Karmakar et al. (2007) explored the structural aspects and properties of amide containing isoquinoline derivatives, revealing their ability to form host–guest complexes with enhanced fluorescence emission. Such studies indicate the potential utility of quinazolinone derivatives in materials science and sensor applications (Karmakar, Sarma, & Baruah, 2007).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(3-cycloheptyl-4-oxoquinazolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-17(29)18-12-14-19(15-13-18)26-23(30)16-32-25-27-22-11-7-6-10-21(22)24(31)28(25)20-8-4-2-3-5-9-20/h6-7,10-15,20H,2-5,8-9,16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXHFTIHZXRMIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585574.png)

![N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]aniline](/img/structure/B4585599.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4585607.png)

![2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B4585620.png)
![1-[4-(1-piperidinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4585627.png)
![3-cyclohexyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4585630.png)
![N-(5-chloro-2-methoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4585639.png)
![5-[4-(difluoromethoxy)phenyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4585649.png)
![1-[(4-bromophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585662.png)
![dimethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4585667.png)

